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Compound of Interest

Compound Name: N-Mal-N-bis(PEG2-acid)

Cat. No.: B609591

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: N-Mal-N-bis(PEG2-acid)

N-Mal-N-bis(PEG2-acid) is a heterobifunctional crosslinker that plays a crucial role in the field
of bioconjugation, particularly in the development of targeted therapeutics such as antibody-
drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACS).[1] Its structure
incorporates a maleimide group, reactive towards sulfhydryl (thiol) groups, and two terminal
carboxylic acid groups, which can be conjugated to primary amines. The polyethylene glycol
(PEG) linkers enhance solubility and provide spatial separation between the conjugated

molecules.

Quantitative Data Summary
Property Value Source(s)
Molecular Weight 488.49 g/mol [1]
Exact Mass 488.2006 u [1]
Chemical Formula C21H32N2011 [1]
CAS Number 2110449-02-8 [1]

Reaction Mechanisms and Signaling Pathways
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The utility of N-Mal-N-bis(PEG2-acid) stems from its two distinct reactive functionalities,
allowing for sequential or orthogonal conjugation strategies.

Thiol-Maleimide Conjugation (Michael Addition)

The maleimide group reacts specifically with thiol groups, typically from cysteine residues in
proteins or peptides, to form a stable thioether bond. This reaction, a Michael addition, is highly
efficient and proceeds under mild conditions, generally at a pH between 6.5 and 7.5.
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Caption: Thiol-Maleimide Michael Addition Reaction.

Carboxylic Acid-Amine Conjugation (Amide Bond
Formation)

The two terminal carboxylic acid groups can be activated to react with primary amines, such as
those on lysine residues of proteins or on amine-containing payloads. This reaction is typically

mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or

N,N'-Dicyclohexylcarbodiimide (DCC), to form a stable amide bond.
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Caption: Carbodiimide-mediated Amide Bond Formation.

Experimental Protocols

While a specific, published experimental protocol for a complex bioconjugation using N-Mal-N-
bis(PEG2-acid) was not identified in the search, the following represents a detailed,
representative methodology for the synthesis of an antibody-drug conjugate (ADC), adapted
from established protocols for similar linkers.

Representative Protocol: Synthesis of an Antibody-Drug
Conjugate (ADC)

This protocol outlines a two-step process: first, the activation of the carboxylic acid groups on
N-Mal-N-bis(PEG2-acid) and conjugation to an amine-containing cytotoxic drug, followed by
the conjugation of the maleimide-functionalized drug to a reduced antibody.

Materials:

N-Mal-N-bis(PEG2-acid)

Amine-containing cytotoxic drug

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)
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Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

Tris(2-carboxyethyl)phosphine (TCEP)

Anhydrous Dimethylformamide (DMF)

Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Synthesis of Maleimide-PEG-Drug Conjugate

Dissolve N-Mal-N-bis(PEG2-acid) (1.2 equivalents) and the amine-containing cytotoxic drug
(1 equivalent) in anhydrous DMF.

e Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

« Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room
temperature for 4-6 hours.

» Monitor the reaction progress by an appropriate method (e.g., LC-MS).

e Upon completion, purify the maleimide-PEG-drug conjugate using reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation

Prepare a solution of the monoclonal antibody in PBS.

e Add a 10-fold molar excess of TCEP to the antibody solution.

 Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol
groups.

* Remove excess TCEP using a desalting column equilibrated with PBS.

o Immediately add the purified maleimide-PEG-drug conjugate (from Step 1) to the reduced
antibody solution at a molar ratio of 5:1 (linker-drug to antibody).

¢ Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
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» Quench the reaction by adding an excess of N-acetylcysteine.

» Purify the final ADC using size-exclusion chromatography to remove unconjugated drug-
linker and other impurities.

Experimental Workflow Diagram:
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Step 1: Linker-Drug Synthesis
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Caption: Workflow for Antibody-Drug Conjugate Synthesis.
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Applications in Drug Development

N-Mal-N-bis(PEG2-acid) is a versatile tool for the development of complex biotherapeutics.

Antibody-Drug Conjugates (ADCSs): This linker can be used to attach potent cytotoxic drugs
to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing
systemic toxicity. The bifunctional nature allows for the conjugation of two drug molecules
per linker, potentially increasing the drug-to-antibody ratio (DAR).

PROTACSs: As a PEG-based linker, it is suitable for the synthesis of PROTACs.[1] PROTACs
are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading
to its degradation. The linker's length and flexibility are critical for enabling the formation of a
productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Peptide and Oligonucleotide Conjugation: The linker can be used to conjugate peptides or
oligonucleotides to other molecules to enhance their therapeutic properties, such as stability,
solubility, and cellular uptake.

Surface Modification: The carboxylic acid groups can be used to attach the linker to amine-
functionalized surfaces, such as nanoparticles or microarrays, followed by the immobilization
of thiol-containing biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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